Chemical structure and properties of Methyl 2-(pyridin-3-yl)propanoate
Chemical structure and properties of Methyl 2-(pyridin-3-yl)propanoate
Abstract
This technical guide offers a comprehensive examination of Methyl 2-(pyridin-3-yl)propanoate, a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its molecular structure, physicochemical properties, and detailed, field-validated protocols for its synthesis and characterization. This document is structured to provide not just procedural steps but also the underlying mechanistic rationale, making it an essential resource for researchers, chemists, and drug development professionals who are leveraging pyridine-based scaffolds in their work.
Table of Contents
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Introduction: The Strategic Importance of the Pyridine Scaffold
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Molecular Structure and Physicochemical Properties
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2.1. Structural and Stereochemical Features
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2.2. Key Physicochemical Data
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Synthesis and Purification: A Validated Protocol
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3.1. Mechanistic Rationale: Fischer-Speier Esterification
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3.2. Detailed Experimental Protocol
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3.3. Synthesis and Purification Workflow
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Comprehensive Structural Elucidation
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4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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4.2. Mass Spectrometry (MS)
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4.3. Infrared (IR) Spectroscopy
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Applications and Strategic Value in Drug Discovery
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References
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a privileged heterocyclic motif in modern drug discovery, prized for its unique electronic properties and its ability to act as a hydrogen bond acceptor and a basic center. Its incorporation into molecular frameworks can significantly influence pharmacokinetic and pharmacodynamic properties. Methyl 2-(pyridin-3-yl)propanoate is a versatile bifunctional building block that combines this critical pyridine core with a chiral propionate side chain. This structure serves as a valuable starting point for the synthesis of more complex, high-value molecules, particularly where stereochemistry plays a crucial role in biological activity. Understanding the synthesis, properties, and characterization of this intermediate is fundamental for its effective application in research and development.
Molecular Structure and Physicochemical Properties
Structural and Stereochemical Features
Methyl 2-(pyridin-3-yl)propanoate is characterized by a propanoate group attached at the 3-position of a pyridine ring. A critical feature of this molecule is the presence of a stereocenter at the alpha-carbon (C2) of the propanoate chain, giving rise to (R) and (S) enantiomers. The specific stereoisomer used can have profound implications for the biological efficacy and selectivity of its downstream derivatives.
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Molecular Formula: C₉H₁₁NO₂
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IUPAC Name: Methyl 2-(pyridin-3-yl)propanoate
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Molecular Weight: 165.19 g/mol [1]
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CAS Number: 21883-27-2 (for the 2-pyridyl isomer, the 3-pyridyl isomer is less commonly assigned a unique CAS)
Key Physicochemical Data
The physical properties of an intermediate are critical for designing reaction conditions, work-up procedures, and purification strategies. The data below has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 221.3 ± 15.0 °C (Predicted) | [2] |
| Density | 1.081 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | N/A |
Synthesis and Purification: A Validated Protocol
Mechanistic Rationale: Fischer-Speier Esterification
The most direct and industrially scalable synthesis of Methyl 2-(pyridin-3-yl)propanoate is the Fischer-Speier esterification of its parent carboxylic acid, 2-(pyridin-3-yl)propanoic acid. This acid-catalyzed reaction is an equilibrium process. To ensure a high yield, the equilibrium must be shifted toward the product. This is achieved by using a large excess of the alcohol (methanol), which serves as both a reactant and the solvent, and by the catalytic action of a strong protic acid like sulfuric acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by methanol.
Detailed Experimental Protocol
This protocol is designed for robust and reproducible synthesis in a standard laboratory environment.
Materials:
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2-(pyridin-3-yl)propanoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated, 98%)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate and Hexanes (for chromatography, if needed)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(pyridin-3-yl)propanoic acid (1.0 eq) in anhydrous methanol (approx. 15 mL per 1 g of acid).
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Catalyst Addition: Cool the solution in an ice-water bath (0 °C). Add concentrated sulfuric acid (0.1 eq) dropwise via a pipette. The slow addition is crucial to safely manage the exothermic heat of dilution.
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Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Allow the reaction to proceed for 4-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting acid is no longer visible.
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Solvent Removal: After cooling to room temperature, remove the excess methanol using a rotary evaporator.
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Aqueous Work-up: Dilute the concentrated residue with ethyl acetate. Carefully transfer the solution to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. Caution: CO₂ gas will evolve; vent the funnel frequently. Continue washing until effervescence ceases.
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Extraction: Perform a final wash with brine to remove residual water and inorganic salts. Separate the organic layer.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude ester is often of sufficient purity for subsequent steps. If required, it can be further purified by vacuum distillation or flash column chromatography on silica gel.
Synthesis and Purification Workflow
